molecular formula C6H14Cl2N4 B1435060 N-Ethyl-2-(1H-1,2,3-triazol-1-yl)ethan-1-amine dihydrochloride CAS No. 1820739-56-7

N-Ethyl-2-(1H-1,2,3-triazol-1-yl)ethan-1-amine dihydrochloride

Cat. No.: B1435060
CAS No.: 1820739-56-7
M. Wt: 213.11 g/mol
InChI Key: GUNXTOPTWYHFHJ-UHFFFAOYSA-N
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Description

N-Ethyl-2-(1H-1,2,3-triazol-1-yl)ethan-1-amine dihydrochloride is a synthetic organic compound featuring a 1,2,3-triazole ring linked to an ethylamine backbone, stabilized as a dihydrochloride salt. The triazole moiety is known for its hydrogen-bonding capabilities and metabolic stability, making it a common pharmacophore in drug discovery . The dihydrochloride form enhances solubility in aqueous media, a critical factor for bioavailability in pharmacological applications.

Properties

IUPAC Name

N-ethyl-2-(triazol-1-yl)ethanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N4.2ClH/c1-2-7-3-5-10-6-4-8-9-10;;/h4,6-7H,2-3,5H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUNXTOPTWYHFHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCCN1C=CN=N1.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14Cl2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Approach

The synthesis typically involves the reaction of ethylamine with 1H-1,2,3-triazole or its precursors, often under acidic conditions to facilitate ring formation and amine substitution. The compound is isolated as its dihydrochloride salt to enhance stability and solubility.

  • Key Reaction: Ethylamine + 1H-1,2,3-triazole → N-Ethyl-2-(1H-1,2,3-triazol-1-yl)ethan-1-amine hydrochloride
  • Catalysis: Strong acid catalysts are used to promote triazole ring formation and amine substitution.
  • Industrial Scale: Larger scale synthesis employs reactors allowing precise control of temperature, pH, and reaction time to optimize yield and purity.

The molecular formula is approximately CHClN (reflecting the hydrochloride salt), with a molecular weight near 213.11 g/mol.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Method

A modern and efficient route to 1,2,3-triazole derivatives, including N-ethyl-2-(1H-1,2,3-triazol-1-yl)ethan-1-amine, is the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This method forms the triazole ring via a cycloaddition between an organic azide and a terminal alkyne.

In Situ Formation of Hydrazoic Acid

  • Hydrazoic acid (HN₃), a key reactive species, is generated in situ from sodium azide under acidic conditions.
  • This approach avoids handling pure hydrazoic acid, which is highly toxic and explosive.
  • The acid concentration is kept below 6% for safety.

Reaction Conditions

  • Catalyst: CuSO₄·5H₂O with sodium ascorbate as a reducing agent to maintain Cu(I) active species.
  • Solvent System: Mixture of tetrahydrofuran (THF), water, and ethanol in a 2:2:1 volume ratio.
  • Temperature: Typically room temperature to 100 °C, depending on substrate and desired yield.
  • Atmosphere: Aerobic conditions are feasible due to the reducing agent regenerating Cu(I).
  • Acid: Strong acids like sulfuric acid or p-toluenesulfonic acid to facilitate hydrazoic acid formation.

Reaction Optimization and Yields

Entry Acid Catalyst(s) Solvent (v/v/v) Temp (°C) Time (h) Yield (%)
1 None CuSO₄/Na ascorbate THF/H₂O/EtOH (2:2:1) 100 24 25
2 p-Toluenesulfonic acid CuSO₄/Na ascorbate THF/H₂O/EtOH (2:2:1) 100 24 38
3 Sulfuric acid CuSO₄/Na ascorbate THF/H₂O/EtOH (2:2:1) 100 24 76
4 Sulfuric acid CuCl/Na ascorbate THF/H₂O/EtOH (2:2:1) 100 24 Slightly less than 76%
  • The presence of a strong acid significantly increases yield by promoting hydrazoic acid formation.
  • Sodium ascorbate is critical to maintain copper in the active +1 oxidation state.
  • Lower catalyst loading or temperature reduces yield.
  • Reactions without copper catalyst proceed sluggishly and with low yield, comparable to thermal cycloaddition without catalysis.

Stepwise Synthesis Summary

  • Preparation of Organic Azide: Sodium azide reacts with an appropriate alkyl or aryl halide or derivative to form the organic azide precursor.
  • Copper-Catalyzed Cycloaddition: The organic azide and a terminal alkyne (e.g., ethylamine derivative with alkyne functionality) undergo CuAAC in the presence of CuSO₄ and sodium ascorbate.
  • Isolation and Purification: The product is isolated, often as the hydrochloride salt, by acidification and purification steps such as crystallization or chromatography.
  • Characterization: Confirmed by spectroscopic methods (NMR, IR, MS) and purity assessment.

Research Findings and Notes

  • The CuAAC method is highly atom-economic, proceeds under mild conditions, and tolerates a wide range of functional groups.
  • The method allows late-stage functionalization, useful for synthesizing analogs and derivatives.
  • Safety considerations are paramount due to the involvement of hydrazoic acid; in situ generation mitigates risks.
  • The use of polydentate N-donor ligands and mild organic acids can further optimize reaction rates and yields.
  • Industrial synthesis benefits from scalable reactors providing controlled environments for reproducibility and purity.

Comparative Table of Preparation Methods

Preparation Method Key Features Advantages Limitations
Direct Reaction of Ethylamine with 1,2,3-Triazole Acid-catalyzed substitution Simple, direct May require strong acids, moderate yields
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) In situ hydrazoic acid, Cu catalyst, mild conditions High yield, functional group tolerance, atom-economic Requires careful handling of azides, catalyst optimization
Thermal Cycloaddition (Non-catalyzed) High temperature, prolonged reaction time No catalyst needed Low yield, harsh conditions

Chemical Reactions Analysis

Types of Reactions: N-Ethyl-2-(1H-1,2,3-triazol-1-yl)ethan-1-amine dihydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be carried out using suitable nucleophiles and reaction conditions.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

N-Ethyl-2-(1H-1,2,3-triazol-1-yl)ethan-1-amine dihydrochloride has several scientific research applications:

  • Chemistry: It is used as a building block in the synthesis of various organic compounds.

  • Biology: The compound has shown potential as an antimicrobial and antioxidant agent.

  • Medicine: It is being studied for its potential therapeutic applications, including its use as an antiviral or anticancer agent.

  • Industry: The compound is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-Ethyl-2-(1H-1,2,3-triazol-1-yl)ethan-1-amine dihydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Key Structural Variations

The following table summarizes structural differences between N-Ethyl-2-(1H-1,2,3-triazol-1-yl)ethan-1-amine dihydrochloride and related compounds:

Compound Name Substituent on Amine Triazole Regiochemistry Additional Functional Groups Salt Form Molecular Formula
This compound Ethyl 1H-1,2,3-triazol-1-yl None Dihydrochloride C₆H₁₂Cl₂N₄
N-Methyl-2-(1H-1,2,3-triazol-1-yl)ethan-1-amine hydrochloride () Methyl 1H-1,2,3-triazol-1-yl None Hydrochloride C₅H₁₀ClN₄
1-Phenyl-2-(2H-1,2,3-triazol-2-yl)ethan-1-amine hydrochloride () Phenyl 2H-1,2,3-triazol-2-yl Aromatic ring Hydrochloride C₁₀H₁₃ClN₄
(1R)-1-[1-(Propan-2-yl)-1H-1,2,3-triazol-4-yl]ethan-1-amine hydrochloride () Isopropyl 1H-1,2,3-triazol-4-yl Chiral center Hydrochloride C₇H₁₃ClN₄
2-(4-(Estradiol)-1H-1,2,3-triazol-1-yl)propane-1,3-diamine dihydrochloride () Propane-1,3-diamine 1H-1,2,3-triazol-1-yl Steroid moiety Dihydrochloride C₂₃H₃₂Cl₂N₄O₂

Impact of Structural Differences

  • Conversely, the phenyl substituent () introduces aromaticity, which may improve π-π stacking interactions in biological targets .
  • Triazole Regiochemistry : The 1H-1,2,3-triazol-1-yl group (target compound) vs. 2H-1,2,3-triazol-2-yl () alters hydrogen-bonding patterns. The 1,4-disubstituted triazole (1-yl) is more common in drug design due to its metabolic stability .
  • Salt Form: Dihydrochloride salts (target compound, ) generally exhibit higher aqueous solubility than monohydrochloride analogs (), critical for intravenous administration .

Common Routes for Triazole-Containing Compounds

  • CuAAC Click Chemistry : and highlight the use of CuAAC for triazole synthesis. For example, the estradiol-linked triazole () was synthesized with a 97% yield using this method .
  • Deprotection Strategies : HCl-mediated deprotection (e.g., removal of tert-butyl groups in ) is standard for generating amine hydrochlorides. The target compound likely follows a similar protocol .
  • Solid-Phase Synthesis : demonstrates triazole formation on solid supports, though this method is more relevant for peptide conjugates than simple ethylamine derivatives .

Yield and Efficiency

  • The estradiol-triazole compound () achieved a 95% yield after deprotection, suggesting high efficiency for HCl-mediated steps .
  • In contrast, EDCI/NHS coupling () for amide-linked triazoles requires stringent anhydrous conditions and yields ~50–80% .

Solubility and Stability

  • Dihydrochloride salts (target compound, ) are highly water-soluble, whereas neutral triazoles require organic solvents (e.g., dichloromethane in ) .

Crystallographic and Computational Analysis

  • Programs like SHELXL (–2) and WinGX () are widely used for crystal structure refinement. The target compound’s structure, if solved, likely employed these tools .

Biological Activity

N-Ethyl-2-(1H-1,2,3-triazol-1-yl)ethan-1-amine dihydrochloride is a novel compound with significant biological activity, particularly as an inhibitor of cholinesterase enzymes. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications.

Overview of the Compound

Chemical Identity

  • IUPAC Name: N-ethyl-2-(triazol-1-yl)ethanamine dihydrochloride
  • CAS Number: 1820739-56-7
  • Molecular Formula: C6H13ClN4
  • Molecular Weight: 176.65 g/mol

Structural Characteristics
The compound features a triazole ring, which is crucial for its interaction with biological targets. The presence of nitrogen atoms in the triazole contributes to its ability to form hydrogen bonds and engage in hydrophobic interactions with proteins.

Target Enzymes

This compound primarily targets:

  • Carbonic Anhydrase II : Inhibits this enzyme by binding directly to its active site.

Cholinesterase Inhibition

The compound also acts as an inhibitor of cholinesterase enzymes (acetylcholinesterase and butyrylcholinesterase), which are responsible for the hydrolysis of acetylcholine. This inhibition leads to increased levels of acetylcholine in neuronal cells, enhancing cholinergic signaling and potentially improving cognitive functions and memory .

Cellular Effects

Research indicates that this compound has various effects on cellular processes:

  • Neuronal Cells : Enhances cholinergic signaling.

The compound has been shown to influence several biochemical pathways:

  • Inhibition of Cholinesterases : Leads to elevated acetylcholine levels.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

StudyFindings
Demonstrated inhibition of cholinesterase enzymes, enhancing cognitive functions.
ChemicalBookAnalyzed synthetic routes and indicated potential for large-scale production.
MDPIExplored structural analogs and their biological activities, suggesting further research into derivatives for therapeutic applications.

Potential Applications

Given its mechanism of action and biological effects, this compound holds promise in several therapeutic areas:

  • Cognitive Enhancement : Potential use in treating neurodegenerative diseases like Alzheimer's by enhancing cholinergic neurotransmission.
  • Antimicrobial Activity : As a triazole derivative, it may exhibit antibacterial properties worth exploring.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of N-Ethyl-2-(1H-1,2,3-triazol-1-yl)ethan-1-amine dihydrochloride using copper-catalyzed cycloaddition?

  • Methodology : Utilize the copper(I)-catalyzed 1,3-dipolar cycloaddition of terminal alkynes to azides (click chemistry) for regioselective triazole formation . Key parameters include:

  • Reaction temperature (25–60°C) and solvent (e.g., DMF, water).
  • Stoichiometric ratios of alkyne, azide, and copper catalyst (e.g., CuI or CuSO₄/sodium ascorbate).
  • Post-reaction purification via recrystallization or column chromatography to isolate the dihydrochloride salt.
    • Validation : Confirm regiochemistry via ¹H NMR (triazole proton at δ 7.8–8.2 ppm) and LC-MS for molecular ion peaks .

Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Spectroscopy :

  • ¹H/¹³C NMR to verify the ethyl group (δ ~1.2 ppm, triplet) and triazole protons .
  • IR spectroscopy for N–H stretches (2500–3300 cm⁻¹) and triazole ring vibrations (1450–1600 cm⁻¹).
    • Crystallography : Employ SHELXL for small-molecule refinement and WinGX/ORTEP for anisotropic displacement modeling . Hydrogen-bonding networks (e.g., N–H⋯Cl) stabilize the dihydrochloride form .

Q. How can purity and stoichiometry be assessed for the dihydrochloride salt?

  • Elemental Analysis : Compare experimental vs. theoretical C, H, N, Cl content (e.g., Cl⁻ content ~21.5% for dihydrochloride).
  • HPLC : Use reverse-phase chromatography with UV detection (λ = 254 nm) to quantify impurities (<0.5%) .

Advanced Research Questions

Q. How to resolve contradictions between NMR and X-ray crystallography data during structural validation?

  • Case Study : If NMR suggests free rotation of the ethyl group but crystallography shows a fixed conformation, analyze packing forces (e.g., hydrogen bonds, π-stacking) that restrict mobility in the solid state .
  • Solution : Perform DFT calculations to compare energy barriers of rotational conformers with experimental data .

Q. What strategies enable enantiomeric resolution of chiral analogs of this compound?

  • Chiral Separation : Use chiral stationary phases (e.g., amylose- or cellulose-based HPLC columns) or derivatize with chiral auxiliaries (e.g., Mosher’s acid) .
  • Crystallization : Co-crystallize with chiral resolving agents (e.g., tartaric acid) to isolate enantiomers .

Q. How to identify and quantify synthetic byproducts in scaled-up reactions?

  • Analytical Workflow :

LC-MS/MS : Detect trace byproducts (e.g., unreacted azide or alkyne intermediates).

²⁹Si NMR : Probe silyl-protecting group removal efficiency if applicable .

Kinetic Analysis : Optimize reaction time/temperature to minimize side reactions (e.g., over-alkylation) .

Q. What in vitro assays are suitable for studying its interaction with biological targets?

  • Surface Plasmon Resonance (SPR) : Measure binding kinetics (KD) to fungal cytochrome P450 targets (e.g., lanosterol 14α-demethylase) .
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) of target engagement .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Ethyl-2-(1H-1,2,3-triazol-1-yl)ethan-1-amine dihydrochloride
Reactant of Route 2
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N-Ethyl-2-(1H-1,2,3-triazol-1-yl)ethan-1-amine dihydrochloride

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